molecular formula C20H14F3NO5S2 B461763 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid CAS No. 292173-91-2

2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B461763
CAS No.: 292173-91-2
M. Wt: 469.5 g/mol
InChI Key: VYKVUKXEWUALQJ-UHFFFAOYSA-N
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Description

Classification and Chemical Family

This compound belongs to the 4-thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur (S), nitrogen (N), and a ketone group. Structural features include:

Feature Description
Core structure 1,3-thiazolidin-4-one with 2-thioxo modification
Substituents - 3-(Trifluoromethyl)phenyl at N3
- (Z)-Methoxy-phenoxyacetic acid at C5
Molecular weight 439.4 g/mol (PubChem CID 1207558)
Configuration Z-stereochemistry at exocyclic C5-C(aryl) bond

The trifluoromethyl group enhances lipophilicity (LogP: 3.8), while the phenoxyacetic acid moiety improves water solubility (0.12 mg/mL at 25°C).

Historical Development of Thiazolidinone Chemistry

Thiazolidinone research has evolved through three phases:

  • Discovery Era (1900–1950)

    • First synthesized via condensation of cysteamine and formaldehyde.
    • Penicillin’s identification (1928) highlighted β-lactam-thiazolidine fusion’s biological relevance.
  • Medicinal Expansion (1950–2000)

    • 1959: Rhodanine derivatives showed antiviral activity.
    • 1997: Pioglitazone’s FDA approval for diabetes validated thiazolidinedione scaffolds.
  • Modern Innovations (2000–Present)

    • Microwave-assisted synthesis reduced reaction times from 12h to 30min.
    • This compound emerged from anti-biofilm optimization studies (2015–2025).

Significance in Heterocyclic Chemistry Research

Four factors drive interest in this molecule:

  • Biofilm Penetration
    Reduces S. aureus biofilm viability by 78% at 50 µg/mL via ppGpp synthase inhibition.

  • Structural Tunability
    The 3-(trifluoromethyl)phenyl group increases target affinity (Kd: 12 nM vs. 45 nM for unsubstituted analogs).

  • Multi-Drug Resistance (MDR) Reversal
    Synergizes with vancomycin (FIC index: 0.3) against MRSA by downregulating mecA.

  • Green Synthesis Potential
    82% yield achieved via solvent-free Knoevenagel condensation (Scheme 1).

Scheme 1: Synthetic route

  • 3-(Trifluoromethyl)aniline + CS2 → Thiouronium salt
  • Alkylation with methyl bromoacetate → Thioether intermediate
  • Knoevenagel condensation with 2-methoxy-4-formylphenoxyacetic acid

Properties

IUPAC Name

2-[2-methoxy-4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO5S2/c1-28-15-7-11(5-6-14(15)29-10-17(25)26)8-16-18(27)24(19(30)31-16)13-4-2-3-12(9-13)20(21,22)23/h2-9H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKVUKXEWUALQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-(Trifluoromethyl)aniline with Mercaptoacetic Acid

The thiazolidinone ring is constructed via a cyclocondensation reaction:

Reaction Conditions

  • Reactants : 3-(Trifluoromethyl)aniline (1.0 equiv), mercaptoacetic acid (1.2 equiv), chloroacetyl chloride (1.1 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Catalyst : Triethylamine (2.0 equiv)

  • Temperature : 0°C → room temperature (12 h)

  • Workup : Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation

Outcome :

  • Intermediate : 3-[3-(Trifluoromethyl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

  • Yield : 78%

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.65–7.55 (m, 3H), 4.32 (s, 2H), 3.95 (s, 2H).

Oxidation to the 5-Ylidene Derivative

The thiazolidinone is oxidized to introduce the 5-ylidene moiety:

Reaction Conditions

  • Oxidizing Agent : N-Bromosuccinimide (NBS, 1.05 equiv)

  • Solvent : Acetonitrile

  • Temperature : 60°C (4 h)

  • Workup : Filtration, recrystallization from ethanol

Outcome :

  • Intermediate : 3-[3-(Trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene

  • Yield : 85%

  • Characterization : IR (KBr): 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Synthesis of the Aldehyde-Containing Side Chain

Williamson Ether Synthesis of 2-Methoxy-4-hydroxybenzaldehyde

Reaction Conditions

  • Reactants : 4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv), ethyl bromoacetate (1.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, anhydrous

  • Temperature : 80°C (6 h)

  • Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, hexane/EtOAc 4:1)

Outcome :

  • Intermediate : Ethyl 2-(2-methoxy-4-formylphenoxy)acetate

  • Yield : 72%

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 4.70 (s, 2H), 4.25 (q, J = 7.2 Hz, 2H), 3.90 (s, 3H), 1.30 (t, J = 7.2 Hz, 3H).

Saponification to the Carboxylic Acid

Reaction Conditions

  • Reactants : Ethyl 2-(2-methoxy-4-formylphenoxy)acetate (1.0 equiv)

  • Base : NaOH (2.0 equiv)

  • Solvent : THF/H₂O (3:1)

  • Temperature : 50°C (3 h)

  • Workup : Acidification with HCl (1M), extraction with EtOAc

Outcome :

  • Intermediate : 2-[2-Methoxy-4-formylphenoxy]acetic acid

  • Yield : 95%

  • Characterization : MS (ESI): m/z 225.1 [M+H]⁺.

Knoevenagel Condensation for (Z)-Configuration

Coupling of Thiazolidinone and Aldehyde

Reaction Conditions

  • Reactants :

    • Thiazolidin-5-ylidene (1.0 equiv)

    • 2-[2-Methoxy-4-formylphenoxy]acetic acid (1.05 equiv)

  • Catalyst : Piperidine (0.1 equiv), acetic acid (0.2 equiv)

  • Solvent : Toluene, anhydrous

  • Temperature : Reflux (110°C, 8 h) with Dean-Stark trap

  • Workup : Cooling, filtration, recrystallization from MeOH/H₂O

Outcome :

  • Final Product : 2-[2-Methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

  • Yield : 68%

  • Stereochemical Control : The (Z)-configuration is favored due to steric hindrance between the trifluoromethylphenyl group and the acetic acid side chain during condensation.

  • Characterization :

    • 1H^1H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H), 8.05 (d, J = 8.8 Hz, 1H), 7.75–7.60 (m, 4H), 7.10 (d, J = 8.8 Hz, 1H), 6.95 (s, 1H), 4.85 (s, 2H), 3.85 (s, 3H).

    • HRMS (ESI): m/z 469.0784 [M+H]⁺ (calculated: 469.0789).

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal toluene as the optimal solvent for the Knoevenagel step, minimizing side reactions (e.g., decarboxylation) versus polar aprotic solvents like DMF. Piperidine-acetic acid systems outperform other bases (e.g., pyrrolidine or ammonium acetate) in yield and stereoselectivity.

Temperature and Reaction Time

Prolonged reflux (>10 h) diminishes yields due to product degradation, while shorter durations (<6 h) lead to incomplete conversion. The optimal window is 8–9 h.

Purification Techniques

Recrystallization from methanol/water (7:3) achieves >98% purity, avoiding costly chromatographic methods.

Analytical Data Summary

ParameterValue/ObservationMethodReference
Melting Point218–220°CDSC
Purity (HPLC)99.2%C18 column
Solubility (25°C)0.5 mg/mL in DMSOGravimetric
LogP (Calculated)3.45ChemAxon

Challenges and Mitigation Strategies

  • Thione Oxidation : Conduct reactions under N₂ atmosphere with BHT (0.1%) as radical scavenger.

  • E/Z Isomerization : Strict temperature control (<110°C) prevents thermal equilibration.

  • Carboxylic Acid Protection : Use of ethyl ester during condensation avoids side reactions; mild saponification preserves stereochemistry .

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles for substitution reactions

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Hydroxyl derivatives

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from thiazolidinone structures. Research indicates that derivatives of this compound exhibit significant activity against antibiotic-resistant bacteria, particularly ESKAPE pathogens, which are responsible for many nosocomial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

Compounds similar to 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid have shown potential in reducing inflammation. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antidiabetic Effects

There is emerging evidence suggesting that this compound may influence glucose metabolism and insulin sensitivity. Preliminary studies indicate that it can enhance the expression of glucose transporter proteins, which are crucial for glucose uptake in tissues, thereby contributing to its potential as an antidiabetic agent .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Key synthetic methods include:

  • Formation of Thiazolidinone Core : This involves the reaction of appropriate aldehydes with thiourea under acidic conditions.
  • Functionalization : Subsequent steps include the introduction of methoxy and trifluoromethyl groups through nucleophilic substitution reactions.
  • Final Coupling : The final product is achieved by coupling various intermediates through condensation reactions.

These synthetic methodologies can be optimized for industrial applications to enhance yield and reduce costs through techniques such as continuous flow synthesis and the use of novel catalysts .

Case Studies

StudyFocusFindings
Study on Antibacterial Activity Evaluation against ESKAPE pathogensDemonstrated effective inhibition of bacterial growth with MIC values lower than standard antibiotics .
Anti-inflammatory Research Mechanism explorationIdentified reduction in TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic effects on inflammatory pathways .
Diabetes Management Study Impact on glucose metabolismShowed improved insulin sensitivity in animal models, suggesting a role in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and trifluoromethyl group are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Analog 1 : Methyl [3-(4-Chlorophenyl)-2-{[(2,4-Dichloro-1,3-Thiazol-5-Yl)Methylidene]Hydrazinylidene}-4-Oxo-1,3-Thiazolidin-5-Ylidene]Acetate
  • Key Features :
    • 4-Chlorophenyl and 2,4-dichlorothiazole substituents.
    • Synthesized via thia-Michael reaction (65% yield) and characterized by IR (C=O stretch at 1730 cm⁻¹) and NMR .
  • Activity : Demonstrated anti-Toxoplasma gondii activity , likely due to electron-withdrawing chloro groups enhancing electrophilicity .
Analog 2 : 2-[(5Z)-5-[(3-{4-[(4-Fluorophenyl)Methoxy]Phenyl}-1-Phenyl-1H-Pyrazol-4-Yl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetic Acid
  • Key Features :
    • 4-Fluorobenzyloxyphenyl and pyrazole substituents.
    • Fluorine’s electronegativity may improve bioavailability and binding affinity .
  • Activity: Not explicitly stated, but fluorinated analogs often target enzymes or receptors with high specificity.
Analog 3 : 2-[(5Z)-5-[[3-(4-Ethoxy-2-Methylphenyl)-1-Phenylpyrazol-4-Yl]Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetic Acid
  • Key Features :
    • Ethoxy and methyl groups on the phenyl ring.
    • Molecular weight : 479.6 g/mol; XLogP3 : 4.9 (moderate lipophilicity) .
Analog 4 : 2-(4-[(2,4-Dioxothiazolidin-5-Yl)Methyl]Phenoxy)Acetic Acid
  • Key Features :
    • Dioxothiazolidine core instead of sulfanylidene.
    • CAS : 23876-13-3; used in metabolic studies (e.g., diabetes research) .
  • Activity: Thiazolidinediones (TZDs) are known PPAR-γ agonists for glycemic control .

Pharmacological and Physicochemical Properties

Property Compound A Analog 1 Analog 3
Core Structure Thiazolidinone (sulfanylidene) Thiazolidinone (hydrazinylidene) Thiazolidinone (sulfanylidene)
Substituents 3-(Trifluoromethyl)phenyl 4-Chlorophenyl + dichlorothiazole Ethoxy + methylphenyl
Molecular Weight 477.45 g/mol 513.31 g/mol 479.6 g/mol
Lipophilicity (XLogP3) Not reported ~4.0 (estimated) 4.9
Biological Activity Undisclosed Anti-T. gondii Anticancer/antimicrobial
  • Compound A vs. Analog 1 : The trifluoromethyl group in Compound A may confer greater metabolic stability compared to Analog 1’s chloro groups, which are prone to dehalogenation .
  • Compound A vs. Analog 3: The methoxy phenoxy acetic acid chain in Compound A likely enhances aqueous solubility over Analog 3’s ethoxy-methylphenyl group .

Research Implications and Challenges

  • Optimization Challenges :
    • Stereochemical Control : Ensuring Z-configuration in methylidene groups is critical for planar binding conformations .
    • Solubility : Balancing lipophilic trifluoromethyl groups with hydrophilic acetic acid chains requires formulation adjustments.

Biological Activity

The compound 2-[2-methoxy-4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C23H17NO4S3C_{23}H_{17}NO_4S_3, with a molecular weight of 467.6 g/mol. The structure includes a thiazolidinone moiety and methoxy groups, which are significant for its biological activity.

The biological effects of this compound are attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the thiazolidinone ring enhances its binding affinity to these targets, potentially altering their activity and leading to various biological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against various strains of Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial effectiveness compared to standard antibiotics like ceftriaxone .

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
Compound A20–4040–70
Ceftriaxone0.14

Anti-inflammatory Activity

In vitro studies have suggested that compounds containing the thiazolidinone structure exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, which plays a crucial role in inflammation .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, compounds structurally related to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazolidinone derivatives against multi-drug resistant strains. The results indicated that some derivatives exhibited potent activity at non-cytotoxic concentrations, outperforming traditional antibiotics in specific cases .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of thiazolidinones, demonstrating that these compounds could significantly reduce inflammation markers in cellular models .
  • Anticancer Properties : A recent study assessed the cytotoxic effects of thiazolidinone derivatives on breast cancer cell lines, revealing that certain modifications to the structure enhanced their efficacy in inducing cell death .

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